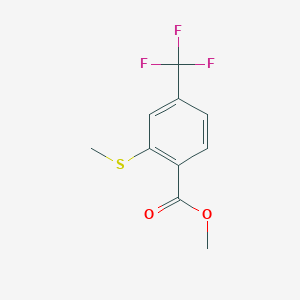

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Übersicht

Beschreibung

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a compound that is structurally related to various benzoate derivatives and sulfanyl-containing molecules. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research. For instance, the use of trifluoromethanesulfonic acid in catalyzing reactions with aromatic compounds is well-documented, which may be relevant to the synthesis or reactivity of the title compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of superacidic conditions, such as those provided by trifluoromethanesulfonic acid, to activate benzoates or other aromatic compounds towards electrophilic substitution reactions . The optimization of reaction conditions, such as molar ratios, reaction times, and temperatures, is crucial for improving yields, as demonstrated in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate . Such methodologies could potentially be adapted for the synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structures of similar compounds, revealing conformational details and intramolecular interactions, such as sulfur(II)–oxygen close contacts . These structural insights are essential for understanding the reactivity and physical properties of sulfanyl-containing benzoates.

Chemical Reactions Analysis

The reactivity of sulfanyl groups in benzoate derivatives can be influenced by the presence of electron-withdrawing groups, such as trifluoromethyl groups. For example, the generation of glycosyl triflates from thioglycosides using a thiophile system indicates the potential reactivity of sulfur-containing compounds under superacidic conditions . This suggests that Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate could undergo similar activation and participate in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques, including FT-IR and FT-Raman . These studies provide information on vibrational frequencies, molecular electrostatic potentials, and other properties such as HOMO-LUMO gaps and nonlinear optical properties. Such analyses are crucial for predicting the reactivity and stability of the compound . Additionally, molecular docking studies can offer insights into the potential biological activities of these molecules .

Wissenschaftliche Forschungsanwendungen

Alkaline Hydrolysis and Polar Effects

A study conducted by Bowden and Rehman (1997) explored the alkaline hydrolysis of methyl benzoate derivatives, including those with 2-methylsulfanyl substituents. This research highlighted the significant effects of polar and steric influences on the hydrolysis rates, underscoring the chemical reactivity of such compounds in basic solutions (Bowden & Rehman, 1997).

Acaricide Synthesis

Kimura and Hourai (2005) described the synthesis of a novel acaricide, amidoflumet, derived from a compound structurally similar to methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate. This work illustrates the compound's potential role in the development of new pesticides (Kimura & Hourai, 2005).

Synthesis of Benzophenone Derivatives

Hwang, Prakash, and Olah (2000) reported the use of superacidic trifluoromethanesulfonic acid to activate methyl benzoate for reactions with aromatic compounds, producing benzophenone derivatives. This demonstrates the compound's utility in facilitating novel synthetic pathways in organic chemistry (Hwang, Prakash, & Olah, 2000).

Metal Ligand Affinity Studies

Research by Pasini and Moroni (1997) on the chelating behavior of 2-(methylsulfanyl)benzoate ligands with platinum highlights the compound's relevance in coordination chemistry and its potential applications in designing new metal complexes (Pasini & Moroni, 1997).

Fluorination and Esterification Processes

Gaidarzhy et al. (2020) explored reactions involving derivatives of methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate with sulfur tetrafluoride, contributing to the field of fluorine chemistry by demonstrating new pathways for the synthesis of fluorine-containing compounds (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Eigenschaften

IUPAC Name |

methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTSLTMJLUIOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)